1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

描述

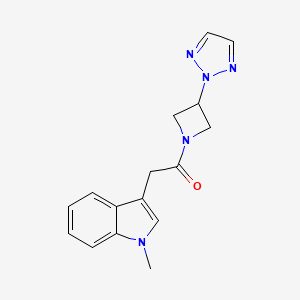

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one features a structurally unique hybrid scaffold combining three pharmacologically relevant motifs:

- Azetidine ring: A four-membered nitrogen-containing heterocycle that enhances rigidity and metabolic stability compared to larger rings like piperidine .

- 2H-1,2,3-Triazole: A heterocyclic group known for hydrogen-bonding capabilities, often used in click chemistry for drug discovery .

- 1-Methylindol-3-yl: A hydrophobic aromatic system commonly associated with kinase inhibition and receptor binding .

属性

IUPAC Name |

2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-19-9-12(14-4-2-3-5-15(14)19)8-16(22)20-10-13(11-20)21-17-6-7-18-21/h2-7,9,13H,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEJPESGMMSYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a novel triazole-containing derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Synthesis of the Azetidine Ring : This involves a cyclization reaction using a suitable precursor.

- Coupling of the Rings : The triazole and azetidine rings are coupled through nucleophilic substitution.

- Introduction of the Indole Moiety : The final step involves attaching the indole group to the azetidine-triazole framework.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : The compound can interact with various receptors, modulating cellular signaling pathways.

- DNA Interaction : It might affect gene expression by interacting with DNA, influencing cellular proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing triazole rings often exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria, including resistant strains.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Mycobacterium tuberculosis | Minimal activity observed |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF-7 | 20 |

Case Studies

-

Antimicrobial Evaluation

A recent study focused on the antimicrobial efficacy of several triazole derivatives, including our compound. It was found to possess moderate activity against Staphylococcus aureus, indicating its potential as an antibacterial agent. -

Anticancer Studies

In a comparative study involving various indole derivatives, the compound showed promising results in inhibiting the growth of breast cancer cells (MCF-7), highlighting its potential as a lead compound for further development in cancer therapeutics.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Azetidine-triazole hybrids and indole-containing derivatives are well-documented in medicinal chemistry. Below is a comparative analysis of key analogs:

Key Observations

Azetidine vs. Larger Rings: The azetidine core in the target compound likely improves metabolic stability compared to six-membered rings in analogs like benzodiazocinone .

Indole vs. Phenyl Groups : The 1-methylindole group may enhance hydrophobic interactions compared to fluorophenyl or dichlorophenyl substituents, influencing selectivity for indole-binding targets (e.g., serotonin receptors) .

Biological Activity Trends : Thiadiazole and triazole derivatives (e.g., 9b ) show potent antitumor activity, suggesting the target compound’s triazole-indole-azetidine scaffold could be optimized for similar applications .

Research Findings and Implications

Antifungal Potential: Analog 9h (2,4-dichlorophenyl-triazole) inhibits fungal CYP51, a mechanism that could extend to the target compound given its triazole moiety .

Antitumor Activity : Thiadiazole-triazole hybrids (e.g., 9b ) exhibit sub-micromolar IC50 values against HepG2, highlighting the therapeutic promise of hybrid heterocycles .

Structural Refinement : Tools like SHELXL are critical for crystallographic analysis of such complex molecules, enabling precise determination of azetidine ring conformation and triazole geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。